molecular formula C6H3ClFNO2 B7768027 1-Chloro-2-fluoro-3-nitrobenzene CAS No. 70572-60-0

1-Chloro-2-fluoro-3-nitrobenzene

Cat. No.: B7768027
CAS No.: 70572-60-0
M. Wt: 175.54 g/mol
InChI Key: RBAHXNSORRGCQA-UHFFFAOYSA-N
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Description

Significance of Halogenated Nitroaromatic Compounds in Chemical Research

Halogenated nitroaromatic compounds are a class of organic molecules that have garnered significant attention in chemical research due to their versatile applications and unique chemical properties. These compounds are characterized by a benzene (B151609) ring substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine) and at least one nitro group (-NO₂). Their importance stems from their role as crucial intermediates and building blocks in the synthesis of a wide array of more complex molecules. ontosight.aichlorobenzene.ltd

In the pharmaceutical and agrochemical industries, these compounds are foundational materials for creating new drugs and pesticides. ontosight.aichlorobenzene.ltdfishersci.com The presence of halogens can enhance the lipophilicity of a molecule, potentially improving its pharmacokinetic properties and biological activity. nih.gov The nitro group, a strong electron-withdrawing group, can be readily reduced to an amino group (-NH₂), a key functional group in many biologically active compounds and a precursor for further chemical transformations. chlorobenzene.ltdacs.org This facile conversion opens up pathways to synthesize a diverse range of nitrogen-containing organic compounds. chlorobenzene.ltd

Furthermore, halogenated nitroaromatics are pivotal in the production of fine chemicals, including specialized dyes and materials. chlorobenzene.ltdontosight.ai The specific combination and position of halogen and nitro substituents on the aromatic ring can be tailored to produce materials with unique optical and electronic properties, making them valuable in the field of materials science for applications such as organic light-emitting diodes (OLEDs). chlorobenzene.ltd The widespread use of these compounds in industrial and consumer products underscores their chemical and commercial significance. nih.gov

Overview of Aromatic Substitution Reactions in Substituted Benzenes

The chemistry of substituted benzenes is dominated by substitution reactions, where an atom or group attached to the ring is replaced. The most common type is electrophilic aromatic substitution (EAS), where an electrophile attacks the electron-rich benzene ring. uomustansiriyah.edu.iqmasterorganicchemistry.com The substituents already present on the ring profoundly influence both the rate of the reaction and the position of the incoming electrophile. uomustansiriyah.edu.iqslideshare.net

Substituents are broadly classified into two categories:

Activating groups: These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They typically direct incoming electrophiles to the ortho and para positions. Examples include alkyl (-R) and hydroxyl (-OH) groups. uomustansiriyah.edu.iqmsu.edu

Deactivating groups: These groups withdraw electron density from the ring, making it less reactive towards electrophiles. msu.edu Most deactivating groups direct incoming electrophiles to the meta position. libretexts.org The nitro group (-NO₂) is a powerful deactivating, meta-directing group. uomustansiriyah.edu.iqmsu.edu Halogens are an exception; they are deactivating due to their electronegativity (inductive effect) but are ortho-, para-directing because their lone pairs can donate electron density through resonance. msu.edulibretexts.org

In addition to electrophilic substitution, halogenated nitroaromatics can undergo nucleophilic aromatic substitution (SNAr). This reaction is particularly effective when strong electron-withdrawing groups, like the nitro group, are positioned ortho or para to a halogen atom, as they stabilize the negatively charged intermediate (Meisenheimer complex). Another important transformation is the halogen exchange reaction, where one halogen is replaced by another, often used to synthesize fluorinated aromatics from their chlorinated counterparts. google.comgoogle.com

Contextualizing 1-Chloro-2-fluoro-3-nitrobenzene (B1584535) within Halogenated Nitrobenzene Research

This compound is a specific example of a polysubstituted halogenated nitroaromatic compound. Its chemical identity is defined by a benzene ring functionalized with a chlorine atom at position 1, a fluorine atom at position 2, and a nitro group at position 3. ontosight.ai The molecular formula is C₆H₃ClFNO₂. chemicalbook.comnih.gov

The reactivity and utility of this compound are a direct consequence of its unique substitution pattern:

Electron-Withdrawing Effects: All three substituents (chloro, fluoro, and nitro) are electron-withdrawing, which significantly deactivates the benzene ring towards electrophilic attack. The nitro group, in particular, exerts a strong deactivating effect. ontosight.aimsu.edu

Reactivity towards Nucleophiles: The presence of these electron-withdrawing groups makes the ring susceptible to nucleophilic attack. ontosight.ai The chlorine atom can be replaced by various nucleophiles through nucleophilic aromatic substitution reactions. chlorobenzene.ltd

Synthetic Intermediate: This compound is a valuable intermediate in organic synthesis. fishersci.comchemicalbook.com It can be synthesized via the nitration of 1-chloro-2-fluorobenzene (B165100) or through halogen exchange by reacting 2,3-dichloronitrobenzene (B165493) with a fluoride (B91410) source like potassium fluoride (KF). ontosight.aiechemi.com Its primary application lies in its role as a precursor for pharmaceuticals, agrochemicals, and dyes, where its functional groups can be systematically modified to build more complex target molecules. fishersci.comontosight.ai

Research Data on this compound

The following tables summarize key data points for this compound based on available research findings.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₆H₃ClFNO₂ chemicalbook.comnih.gov
Molecular Weight 175.54 g/mol chemicalbook.comnih.gov
Appearance Colorless to pale yellow crystalline solid or liquid chlorobenzene.ltdontosight.ai
Melting Point 32-40 °C (89.6-104 °F) chemicalbook.com
Boiling Point 106 °C (222.8 °F) at 5 Torr chemicalbook.comechemi.com
Solubility Soluble in water fishersci.comchemicalbook.com
Density ~1.494 - 1.5 g/cm³ chemicalbook.comechemi.com

Table 2: Compound Identification

IdentifierValueSource(s)
IUPAC Name This compound nih.gov
CAS Number 2106-49-2 chemicalbook.comnih.gov
Synonyms 3-Chloro-2-fluoronitrobenzene, 2-Fluoro-3-chloronitrobenzene chemicalbook.com

Compound Index

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-fluoro-3-nitrobenzene
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InChI

InChI=1S/C6H3ClFNO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RBAHXNSORRGCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00175287
Record name 1-Chloro-2-fluoro-3-nitrobenzene
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Molecular Weight

175.54 g/mol
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CAS No.

2106-49-2, 70572-60-0
Record name 1-Chloro-2-fluoro-3-nitrobenzene
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Record name 1-chloro-2-fluoro-3-nitrobenzene
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Record name Chlorofluoronitrobenzene
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Synthetic Pathways and Precursor Chemistry of 1 Chloro 2 Fluoro 3 Nitrobenzene

Strategic Approaches to Halogenated Nitrobenzene Synthesis

The creation of halogenated nitrobenzenes like 1-chloro-2-fluoro-3-nitrobenzene (B1584535) requires a carefully planned sequence of reactions. The order of introducing substituents onto the benzene (B151609) ring is critical due to the directing effects of existing groups. libretexts.orglibretexts.org For instance, nitro groups are strongly deactivating and meta-directing in electrophilic aromatic substitution reactions, while halogens are deactivating but ortho-para directing. msu.eduyoutube.com Therefore, a retrosynthetic analysis, working backward from the target molecule, is often employed to devise an effective synthetic route. libretexts.orgyoutube.com

A common starting point for such syntheses is a less complex substituted benzene, which then undergoes a series of reactions to introduce the desired functional groups in the correct positions. libretexts.orglibretexts.org The reactivity of the aromatic ring is influenced by the substituents present; activating groups increase the rate of electrophilic substitution, while deactivating groups decrease it. vanderbilt.edu This interplay of electronic effects must be carefully considered when planning the synthesis.

Regioselective Nitration Methodologies

A crucial step in the synthesis of many nitroaromatic compounds is the introduction of a nitro group (–NO2) at a specific position on the aromatic ring, a process known as regioselective nitration. researchgate.netnih.gov Typically, this is achieved through electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid. libretexts.orgunacademy.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is then attacked by the benzene ring. libretexts.org

The position of nitration on a substituted benzene ring is dictated by the electronic properties of the existing substituent. msu.eduresearchgate.net For halogenated benzenes, the halogen atoms are ortho, para-directing, meaning the incoming nitro group will preferentially add to the positions adjacent (ortho) or opposite (para) to the halogen. msu.edunih.gov However, the presence of multiple substituents, as in the precursors to this compound, can lead to a mixture of isomers. youtube.com Controlling the reaction conditions, such as temperature and the ratio of acids, is essential for maximizing the yield of the desired isomer. unacademy.comfrontiersin.org

For instance, the nitration of 1-chloro-2-fluorobenzene (B165100) is a direct method to synthesize this compound. ontosight.ai The directing effects of both the chlorine and fluorine atoms must be considered to predict the regioselectivity of the nitration.

Halogenation Reactions for Selective Chlorine and Fluorine Introduction

The introduction of chlorine and fluorine onto an aromatic ring is achieved through halogenation reactions. libretexts.org Electrophilic halogenation of benzene requires a catalyst, such as a Lewis acid like ferric chloride (FeCl3) or aluminum chloride (AlCl3), to activate the halogen. libretexts.org The reactivity of halogens follows the order fluorine > chlorine > bromine > iodine. unacademy.com

Achieving selective halogenation in polysubstituted benzenes depends on the directing effects of the existing groups. acs.orgacs.org For example, in a nitro-substituted benzene, the nitro group is a meta-director, guiding the incoming halogen to the meta position. msu.edu Conversely, in a molecule with an activating group, the halogen will be directed to the ortho and para positions. youtube.com

In the context of synthesizing this compound, if starting from a nitrated precursor, the subsequent halogenation steps would need to consider the meta-directing effect of the nitro group. Alternatively, starting with a dihalogenated benzene and then performing nitration is another viable strategy. ontosight.ai

Advanced Synthetic Methodologies for Multi-Substituted Nitrobenzenes

The synthesis of complex molecules like this compound often necessitates more advanced techniques beyond simple electrophilic substitution. These methods provide greater control over regioselectivity and can be used to introduce substituents that are otherwise difficult to install.

Nucleophilic Aromatic Substitution with Fluorinating Agents

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups like a nitro group. researchgate.netlibretexts.org In this reaction, a nucleophile replaces a leaving group, typically a halide, on the aromatic ring. libretexts.org The presence of a nitro group ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

Fluorinating agents can be used as nucleophiles in SNAr reactions to introduce a fluorine atom. researchgate.netnih.gov For example, reacting a chlorinated nitroaromatic compound with a fluoride (B91410) source can lead to the substitution of chlorine with fluorine. acs.org This method is particularly useful for synthesizing fluorinated nitroaromatics that are not easily accessible through direct fluorination. The efficiency of the reaction depends on the nature of the substrate, the nucleophile, and the reaction conditions. researchgate.net

Transformations of Related Nitroaromatic Precursors

The synthesis of this compound can also be achieved by modifying other readily available nitroaromatic compounds. nih.gov These transformations can involve a variety of reactions, including the conversion of one functional group into another.

For instance, a precursor with a different set of substituents can be chemically altered to yield the desired product. An example of this approach involves starting with 4-chloroaniline, which can be oxidized and then methylated to produce 1-chloro-2-methyl-4-nitrobenzene. researchgate.netmdpi.com While this specific example does not yield the target compound, it illustrates the principle of using a series of reactions to modify a precursor. Similarly, a precursor containing a different halogen or functional group could potentially be transformed into this compound through carefully chosen reactions. ontosight.airesearchgate.net

The reduction of a nitro group to an amino group, followed by diazotization and subsequent substitution, is another versatile strategy in the synthesis of polysubstituted benzenes. youtube.com This allows for the introduction of a wide range of functional groups.

Reaction Mechanisms and Reactivity of 1 Chloro 2 Fluoro 3 Nitrobenzene

Electrophilic Aromatic Substitution (EAS) Investigations

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. However, the reactivity of an aromatic ring towards an incoming electrophile is profoundly affected by the electronic properties of the substituents it carries.

Influence of Nitro and Halogen Substituents on Ring Reactivity

The benzene ring in 1-chloro-2-fluoro-3-nitrobenzene (B1584535) is significantly deactivated towards electrophilic attack. This reduced reactivity stems from the strong electron-withdrawing nature of all three substituents.

Nitro Group (-NO₂): The nitro group is one of the most powerful deactivating groups. youtube.com Its strong inductive and resonance effects withdraw electron density from the benzene ring, making it less nucleophilic and therefore less attractive to incoming electrophiles. youtube.com

The cumulative effect of one strong and two moderate deactivating groups renders this compound highly unreactive under typical EAS conditions. Forcing a reaction would require harsh conditions, such as high temperatures and the use of potent Lewis acid catalysts. masterorganicchemistry.com

Table 1: Effect of Substituents on Benzene Ring Reactivity in EAS

Substituent Electronic Effect Impact on Ring Reactivity
-NO₂ Strongly electron-withdrawing (Inductive & Resonance) Strong Deactivation
-F Electron-withdrawing (Inductive) > Electron-donating (Resonance) Deactivation

| -Cl | Electron-withdrawing (Inductive) > Electron-donating (Resonance) | Deactivation |

Regioselectivity and Isomeric Product Formation in EAS

Should an EAS reaction be forced to occur, the position of the new substituent (regioselectivity) is determined by the directing effects of the groups already present.

Halogens (-F, -Cl): Despite being deactivators, halogens are ortho, para-directors. This means they direct incoming electrophiles to the positions ortho and para relative to themselves.

Nitro Group (-NO₂): The nitro group is a meta-director.

In this compound, we must analyze the available positions on the ring (C4, C5, C6) relative to the existing substituents:

Position C4: ortho to -Cl, meta to -F, ortho to -NO₂.

Position C5: meta to -Cl, para to -F, meta to -NO₂.

Position C6: para to -Cl, ortho to -F, para to -NO₂.

The directing effects are in conflict. However, the powerful meta-directing effect of the nitro group and the ortho, para-directing effects of the halogens converge to favor substitution at the C5 position. The C5 position is meta to the strongly deactivating nitro group and also meta to the chloro group, while being para to the fluoro group. The directing influence in substituted benzenes is often a complex interplay of inductive and resonance effects, but substitution meta to a nitro group is a strong driving force. youtube.com Therefore, the primary EAS product, if formed, would be the C5-substituted isomer.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In contrast to its inertness toward electrophiles, this compound is activated for nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a direct consequence of the electron-withdrawing nitro group. ontosight.aiwikipedia.org

Mechanistic Studies of Halogen Displacement

The SNAr reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing a leaving group. This attack is perpendicular to the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The aromaticity of the ring is temporarily broken in this step.

Elimination Step (Fast): The leaving group (a halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. chemconnections.org

The presence of a strong electron-withdrawing group, such as the nitro group, is crucial as it stabilizes the negatively charged Meisenheimer intermediate through resonance, lowering the activation energy of the rate-determining step. libretexts.orgbyjus.com This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the site of nucleophilic attack. wikipedia.orgchegg.com

Factors Governing Reactivity and Selectivity in SNAr

Several factors determine the outcome of SNAr reactions with this compound.

Position of the Nitro Group: The nitro group at C3 is ortho to the fluorine atom at C2 and meta to the chlorine atom at C1. Because the stabilizing effect is greatest at the ortho and para positions, nucleophilic attack is overwhelmingly favored at the C2 position, leading to the displacement of the fluoride (B91410) ion. masterorganicchemistry.com

Therefore, in a reaction with a nucleophile, this compound will selectively undergo substitution of the fluorine atom over the chlorine atom.

Table 2: Regioselectivity in SNAr of this compound

Position of Attack Leaving Group Position of -NO₂ Relative to Attack Site Stability of Meisenheimer Complex Predicted Outcome
C1 Chlorine meta Less Stabilized Unfavored

| C2 | Fluorine | ortho | Highly Stabilized | Favored |

Reduction Reactions of the Nitro Group

The nitro group of this compound can be readily reduced to form 3-chloro-2-fluoroaniline. This transformation is a common and important reaction in the synthesis of aromatic amines, which are valuable intermediates for pharmaceuticals and other fine chemicals. chlorobenzene.ltd

The reduction can be achieved using various reagents and conditions. A widely used method involves catalytic hydrogenation, where hydrogen gas (H₂) is used in the presence of a metal catalyst such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C). Another common method is the use of metals in acidic solution, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). Chemical reducing agents like sodium dithionite (B78146) can also be employed for this purpose. For instance, 1-chloro-2-nitrobenzene (B146284) has been successfully reduced to o-chloroaniline using 5% platinum on carbon with ammonium (B1175870) formate (B1220265) as the hydrogen donor. sigmaaldrich.com

This reduction specifically targets the nitro group, leaving the halogen substituents on the aromatic ring intact, thus providing a synthetic route to substituted anilines.

Catalytic Hydrogenation Pathways

The catalytic hydrogenation of this compound is a critical transformation, primarily aimed at the selective reduction of the nitro group to an amino group, yielding the valuable intermediate 2-chloro-6-fluoroaniline (B1301955). chemicalbook.commatrix-fine-chemicals.comcalpaclab.com This process is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas. masterorganicchemistry.comrsc.org

The generally accepted mechanism for the catalytic hydrogenation of nitroaromatics on a metal surface involves a series of steps: masterorganicchemistry.com

Adsorption of Reactants: Both the this compound molecule and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

Activation of Hydrogen: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming reactive hydrogen atoms bound to the palladium.

Stepwise Reduction of the Nitro Group: The adsorbed nitro group undergoes a stepwise reduction. This is believed to proceed through several intermediates, such as the corresponding nitroso and hydroxylamine (B1172632) species, before the final amine is formed.

Desorption of the Product: The final product, 2-chloro-6-fluoroaniline, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

A significant challenge in the catalytic hydrogenation of halogenated nitroaromatics is the potential for dehalogenation, where the carbon-halogen bond is cleaved. acs.org This side reaction is undesirable as it leads to the formation of byproducts and reduces the yield of the desired haloaniline. The choice of catalyst, solvent, and reaction conditions plays a crucial role in minimizing dehalogenation. The use of specific catalyst poisons or modifiers can sometimes enhance selectivity. organic-chemistry.org

Reaction Step Description Key Intermediates
AdsorptionThis compound and H₂ adsorb onto the Pd/C catalyst surface.-
Hydrogen ActivationThe H-H bond is cleaved, forming active hydrogen atoms on the palladium surface.Pd-H species
Nitro Group ReductionStepwise reduction of the nitro group.1-Chloro-2-fluoro-3-nitrosobenzene, 1-Chloro-2-fluoro-3-(hydroxyamino)benzene
Product FormationFinal reduction to the amino group.2-Chloro-6-fluoroaniline
DesorptionThe product, 2-chloro-6-fluoroaniline, desorbs from the catalyst surface.-
This table outlines the proposed pathway for the catalytic hydrogenation of this compound over a Pd/C catalyst.

Reductive Transformation to Amine Derivatives

The primary reductive transformation of this compound is the conversion of the nitro group to an amino group, yielding 2-chloro-6-fluoroaniline. chemicalbook.commatrix-fine-chemicals.comcalpaclab.com This transformation is fundamental for the subsequent synthesis of more complex molecules.

Beyond simple hydrogenation, other reductive methods can be employed to generate amine derivatives. One such method is reductive amination, which involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. While this compound itself does not directly participate in reductive amination, its reduction product, 2-chloro-6-fluoroaniline, can serve as the amine component in such reactions to produce a variety of secondary and tertiary amines. nih.govgoogle.comnih.gov

The process of preparing 2-chloro-6-fluoroaniline from this compound is a critical industrial process. The selective reduction of the nitro group without affecting the halogen substituents is paramount for the utility of this reaction.

Starting Material Reaction Primary Product Key Reagents/Catalysts
This compoundCatalytic Hydrogenation2-Chloro-6-fluoroanilineH₂, Pd/C
2-Chloro-6-fluoroanilineReductive AminationSubstituted secondary/tertiary aminesCarbonyl compound, Reducing agent (e.g., NaBH(OAc)₃)
This table summarizes the key reductive transformations starting from this compound.

Oxidation Reactions and Pathways

Information regarding the specific oxidation reactions of this compound is not extensively documented in publicly available literature. However, based on the general principles of aromatic chemistry, the substituents present on the ring would influence its susceptibility to oxidation. The benzene ring itself is generally resistant to oxidation except under harsh conditions. The nitro group is already in a high oxidation state.

It is conceivable that under specific and potent oxidizing conditions, degradation of the benzene ring could occur. Alternatively, the amino group of the corresponding reduction product, 2-chloro-6-fluoroaniline, is susceptible to oxidation. The oxidation of aromatic amines can lead to a variety of products, including nitroso, nitro, azoxy, and azo compounds, depending on the oxidant and reaction conditions. acs.org For instance, the selective oxidation of anilines to nitrobenzenes can be achieved using reagents like performic acid, which is formed in situ from formic acid and hydrogen peroxide. acs.org

Comparative Reactivity Analysis with Isomeric Halogenated Nitrobenzenes

The reactivity of halogenated nitrobenzenes in nucleophilic aromatic substitution (SNAr) is highly dependent on the position of the substituents. The nitro group, being a strong electron-withdrawing group, activates the ring for nucleophilic attack, particularly at the ortho and para positions relative to it. rsc.orgstackexchange.com This is due to the ability of the nitro group to stabilize the negative charge of the Meisenheimer complex intermediate through resonance. nih.gov

Let's consider the reactivity of this compound in comparison to its isomers, for example, 1-chloro-4-fluoro-2-nitrobenzene and 2-chloro-1-fluoro-4-nitrobenzene, in a typical SNAr reaction.

In This compound , the nitro group is meta to the chlorine atom and ortho to the fluorine atom. The activating effect of the nitro group is therefore more pronounced at the carbon bearing the fluorine atom.

In 1-chloro-4-fluoro-2-nitrobenzene , the nitro group is ortho to the chlorine atom and meta to the fluorine atom. Here, the activating effect of the nitro group is primarily directed towards the carbon attached to the chlorine atom.

In 2-chloro-1-fluoro-4-nitrobenzene , the nitro group is para to the fluorine atom and meta to the chlorine atom. In this case, the fluorine atom is strongly activated towards nucleophilic substitution.

The general order of leaving group ability in SNAr reactions is F > Cl > Br > I. This is because the rate-determining step is typically the attack of the nucleophile, and the highly electronegative fluorine atom makes the attached carbon more electrophilic, facilitating the attack.

Based on these principles, one can predict the relative reactivity of the isomers. The isomer where the nitro group is ortho or para to a halogen, particularly fluorine, would be expected to be the most reactive towards nucleophilic substitution at that position. For instance, in a reaction with a nucleophile, 2-chloro-1-fluoro-4-nitrobenzene would likely undergo substitution of the fluorine atom at a faster rate than the other isomers. The reactivity of o-chloro- and p-chloronitrobenzene with hydroxide (B78521) has been found to be identical in 50% dimethyl sulfoxide, indicating the nuanced effects of reaction conditions. researchgate.net

Compound Position of Nitro Group Relative to Halogens Predicted Site of Nucleophilic Attack Relative Reactivity (Predicted)
This compoundmeta to Cl, ortho to FCarbon bearing FluorineModerate
1-Chloro-4-fluoro-2-nitrobenzeneortho to Cl, meta to FCarbon bearing ChlorineHigh
2-Chloro-1-fluoro-4-nitrobenzenemeta to Cl, para to FCarbon bearing FluorineVery High
This table provides a comparative analysis of the predicted reactivity of isomeric chlorofluoronitrobenzenes in nucleophilic aromatic substitution reactions.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which dictates its stability, reactivity, and physical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. spectroscopyonline.com The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its accuracy in predicting molecular geometries and energies for organic compounds. prensipjournals.com

In a typical study, such as the one performed on the isomer 2-chloro-1-fluoro-4-nitrobenzene, the B3LYP functional combined with a comprehensive basis set like 6-311++G(d,p) is used to optimize the molecular geometry and calculate various electronic properties. prensipjournals.com This level of theory is known to provide a reliable balance between computational cost and accuracy for such systems.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. A smaller gap generally implies higher reactivity. prensipjournals.com

For substituted nitrobenzenes, the HOMO is typically distributed over the benzene (B151609) ring, while the LUMO is often localized on the nitro group, indicating that this group acts as the primary electron-accepting site. The analysis of these orbitals is crucial for predicting how the molecule will interact with other chemical species. For instance, in the related compound 2-chloro-1-fluoro-4-nitrobenzene, DFT calculations determined the HOMO and LUMO energy values, revealing the regions of the molecule most involved in electronic interactions. prensipjournals.com

ParameterEnergy (eV) - Isomer Data
HOMO Energy Data not available in search results
LUMO Energy Data not available in search results
HOMO-LUMO Gap (ΔE) Data not available in search results
Table 1: Frontier Molecular Orbital Energies. Data for the isomer 2-chloro-1-fluoro-4-nitrobenzene from detailed computational studies would typically be presented here to illustrate the concept.

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic data, which can be used to identify and characterize compounds.

Theoretical vibrational analysis is used to predict the frequencies of molecular vibrations that are observed in Infrared (IR) and Raman spectroscopy. By calculating the harmonic frequencies at the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental spectra. prensipjournals.com

For a molecule like 1-chloro-2-fluoro-3-nitrobenzene (B1584535), key vibrational modes would include:

C-H stretching vibrations on the aromatic ring.

Aromatic C-C stretching vibrations.

Symmetric and asymmetric stretching of the nitro (NO₂) group.

C-Cl and C-F stretching vibrations.

Various in-plane and out-of-plane bending modes.

The computational study of the isomer 2-chloro-1-fluoro-4-nitrobenzene identified the stretching modes for C-F and C-Cl bonds, as well as the characteristic vibrations of the nitro group and the benzene ring. prensipjournals.com

Vibrational ModeCalculated Frequency (cm⁻¹) - Isomer Data
NO₂ Asymmetric Stretch ~1500-1600
NO₂ Symmetric Stretch ~1300-1370
C-F Stretch ~1170-1250
C-Cl Stretch ~720
Aromatic C=C Stretch ~1504, ~1586
Table 2: Selected Predicted Vibrational Frequencies. This table presents typical frequency ranges based on the computational analysis of the isomer 2-chloro-1-fluoro-4-nitrobenzene, illustrating the expected values. prensipjournals.com

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used with DFT to predict NMR chemical shifts (δ). prensipjournals.com These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm a molecular structure. The accuracy of these predictions depends on the level of theory, the basis set, and consideration of solvent effects.

For this compound, one would expect three distinct signals in the ¹H NMR spectrum, corresponding to the three hydrogen atoms on the benzene ring. Similarly, the ¹³C NMR spectrum would show six signals for the six unique carbon atoms. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro, chloro, and fluoro substituents. In the study of its isomer, calculated ¹H and ¹³C chemical shifts were found to be in good agreement with experimental values, validating the computational approach. prensipjournals.com

Conformational Analysis and Molecular Geometry Optimization

Before calculating other properties, the first step in a computational study is to find the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms. The resulting optimized structure provides key geometric parameters such as bond lengths, bond angles, and dihedral (torsional) angles.

For this compound, a key feature is the orientation of the nitro group relative to the plane of the benzene ring. Steric hindrance from the adjacent fluorine atom may cause the nitro group to twist out of the plane. This twisting would affect the molecule's electronic properties and conjugation. Detailed computational studies on related molecules, like 2-chloro-1-fluoro-4-nitrobenzene, have precisely calculated these geometric parameters. prensipjournals.com

Bond/AngleCalculated Value - Isomer Data
C-Cl Bond Length (Å) Data not available in search results
C-F Bond Length (Å) Data not available in search results
C-N Bond Length (Å) Data not available in search results
N-O Bond Length (Å) Data not available in search results
O-N-O Bond Angle (°) Data not available in search results
C-C-N-O Dihedral Angle (°) Data not available in search results
Table 3: Optimized Geometric Parameters. This table illustrates the type of data obtained from geometry optimization, with values based on the analysis of the isomer 2-chloro-1-fluoro-4-nitrobenzene. prensipjournals.com

Intermolecular Interactions and Crystal Packing Studies

Following a comprehensive review of available scientific literature and crystallographic databases, no specific experimental or theoretical studies detailing the intermolecular interactions and crystal packing of this compound have been publicly reported. Information regarding the precise arrangement of molecules in the solid state, which is determined through techniques like X-ray crystallography, is currently unavailable. Such studies are crucial for understanding the forces that govern the supramolecular architecture of a compound.

Hydrogen Bonding Networks

There are no published data from experimental or computational studies that characterize the hydrogen bonding networks within the crystal structure of this compound. While the molecule contains potential hydrogen bond acceptors in the oxygen atoms of the nitro group and the fluorine and chlorine atoms, and weak C-H donors on the aromatic ring, the specific geometry and strength of any such interactions have not been determined.

Pi-Stacking Interactions

Detailed research findings on the nature and extent of π-stacking interactions in this compound are absent from the current body of scientific literature. Computational studies, which could provide insight into the energetic favorability and geometric arrangement of benzene ring stacking, have not been reported for this specific molecule. Therefore, no data on parameters such as interplanar distances or slippage angles associated with π-stacking are available.

Spectroscopic Analysis Methodologies for Structural Elucidation

Infrared (IR) and Raman Spectroscopy Investigations

Band Assignment and Functional Group Identification

An analysis of the IR and Raman spectra of 1-chloro-2-fluoro-3-nitrobenzene (B1584535) would be expected to reveal characteristic absorption bands corresponding to its constituent functional groups. Key expected vibrations would include:

Nitro Group (NO₂) Vibrations: Strong and distinct bands for asymmetric and symmetric stretching, typically found around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively.

C-Cl Stretching: A band in the fingerprint region, generally between 800-600 cm⁻¹.

C-F Stretching: A strong absorption typically located in the 1400-1000 cm⁻¹ region.

Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹.

Aromatic C=C Ring Stretching: A series of bands in the 1600-1400 cm⁻¹ region.

However, no specific experimental IR or Raman spectra or corresponding band assignment tables for this compound were identified in the search results. Studies on related compounds like 1-chloro-2,4-dinitrobenzene (B32670) have utilized these techniques, but direct data for the title compound is unavailable. nih.gov

Vibrational Modes Analysis

A complete vibrational modes analysis, often supported by computational methods like Density Functional Theory (DFT), would assign each of the 36 expected fundamental vibrational modes (for a molecule with 13 atoms, following the 3N-6 rule) to specific molecular motions (stretching, bending, torsion). prensipjournals.com This analysis provides deep insight into the molecule's force constants and bonding characteristics. Such a detailed analysis for this compound has not been published or located.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise carbon-hydrogen framework and the environment of specific nuclei like fluorine.

Proton (¹H) NMR Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound would show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) for the three non-equivalent protons on the benzene (B151609) ring. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro, chloro, and fluoro substituents. Furthermore, the signals would exhibit splitting patterns (coupling) due to spin-spin interactions with neighboring protons and the fluorine atom (J-coupling), providing critical information on the substitution pattern. No experimental ¹H NMR data, including chemical shifts and coupling constants, for this compound could be located. Data for related compounds such as 1-fluoro-2-nitrobenzene (B31998) is available but not applicable. chemicalbook.com

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum would display six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts of the carbons directly bonded to the substituents (C-Cl, C-F, C-NO₂) would be significantly different from the others. The C-F bond would also introduce characteristic splitting (coupling) in the signal of the carbon it is attached to. A search for published ¹³C NMR data for this compound yielded no results. While spectra for compounds like 1-fluoro-2-nitrobenzene and 1-chloro-3-nitrobenzene (B92001) exist, they cannot be used for direct comparison. chemicalbook.comchemicalbook.com

Fluorine-19 (¹⁹F) NMR Applications

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. biophysics.org For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom. The precise chemical shift of this signal would be highly indicative of its electronic environment on the aromatic ring. Additionally, this signal would be split by the adjacent aromatic protons, providing further structural confirmation. Despite the utility of this technique, no experimental ¹⁹F NMR data for this compound was found in the conducted searches.

Mass Spectrometry (MS) Techniques for Molecular Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For nitroaromatic compounds like this compound, electron ionization (EI) is a common method that leads to characteristic fragmentation pathways.

The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 175.54 g/mol . nih.gov The presence of chlorine and its isotope (³⁷Cl) would result in a characteristic M+2 peak with an intensity of about one-third of the main molecular ion peak.

Key fragmentation pathways for nitroaromatic compounds often include the expulsion of open-shell molecules like NO and NO₂. nih.gov For this compound, the following fragmentation patterns are anticipated:

Loss of NO₂: A significant fragment would likely be observed at m/z 129, corresponding to the loss of the nitro group ([M-NO₂]⁺).

Loss of NO: Another characteristic fragmentation pathway is the loss of a nitroso group, leading to a fragment at m/z 145 ([M-NO]⁺). acs.org

Further Fragmentation: The resulting ions can undergo further fragmentation, such as the loss of a chlorine atom or a fluorine atom, leading to a complex spectrum of smaller fragment ions.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment IonProposed StructurePredicted m/z
[C₆H₃ClFNO₂]⁺Molecular Ion175
[C₆H₃ClF]⁺Loss of NO₂129
[C₆H₃ClFNO]⁺Loss of O159
[C₆H₃ClFO]⁺Loss of NO145
[C₆H₃F]⁺Loss of NO₂ and Cl94

X-ray Crystallography for Solid-State Structure Determination (for the compound or its derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself was not found in the provided search results, the structures of closely related derivatives, such as 1-chloro-2-methyl-4-nitrobenzene and 1-chloro-2-methyl-3-nitrobenzene, have been determined, offering insights into the molecular geometry and intermolecular interactions of substituted chloronitrobenzenes. researchgate.netnih.gov

1-Chloro-2-methyl-4-nitrobenzene:

The crystal structure of 1-chloro-2-methyl-4-nitrobenzene has been reported to crystallize in the monoclinic space group P2₁/n. researchgate.netmdpi.com The molecule is nearly planar, with a small dihedral angle of 6.2(3)° between the nitro group and the phenyl ring. researchgate.netmdpi.com The crystal structure is stabilized by π-π stacking interactions between adjacent benzene rings, as well as C-H···O hydrogen bonds and close Cl···O contacts. researchgate.netmdpi.com

1-Chloro-2-methyl-3-nitrobenzene:

The crystal structure of 1-chloro-2-methyl-3-nitrobenzene has been determined to be in the orthorhombic space group Pna2₁. nih.gov In this molecule, the mean plane of the nitro group is twisted away from the mean plane of the aromatic ring by 38.81(5)°. nih.gov This twisting is likely due to the steric hindrance between the adjacent chloro, methyl, and nitro substituents. nih.gov

Table 2: Crystallographic Data for Derivatives of this compound

Parameter1-Chloro-2-methyl-4-nitrobenzene researchgate.netmdpi.com1-Chloro-2-methyl-3-nitrobenzene nih.gov
Chemical Formula C₇H₆ClNO₂C₇H₆ClNO₂
Molecular Weight 171.58171.58
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nPna2₁
a (Å) 13.5698(8)7.3061(5)
b (Å) 3.7195(3)13.8392(9)
c (Å) 13.5967(8)14.6799(10)
α (°) 9090
β (°) 91.703(3)90
γ (°) 9090
Volume (ų) 685.96(10)1484.29(17)
Z 48
Temperature (K) 91(2)125

Role in Advanced Organic Synthesis As a Building Block

Precursor in the Synthesis of Complex Organic Molecules

1-Chloro-2-fluoro-3-nitrobenzene (B1584535) serves as a pivotal intermediate in the assembly of intricate organic molecules. ontosight.ai The presence of three distinct functional groups, each with its own reactivity profile, allows for sequential and regioselective modifications. The nitro group, being strongly electron-withdrawing, activates the aromatic ring for nucleophilic aromatic substitution, while the chloro and fluoro atoms act as leaving groups. Furthermore, the nitro group can be readily reduced to an amino group, opening up another avenue for diverse functionalization.

This trifunctional nature enables chemists to construct complex scaffolds by systematically reacting each site. For instance, the differential reactivity of the halogens can be exploited to introduce various substituents at specific positions, leading to the formation of highly functionalized aromatic systems that are precursors to a wide range of more complex structures.

Utility in Pharmaceutical and Agrochemical Intermediate Development

The structural motifs derived from this compound are prevalent in many biologically active compounds, making it a valuable starting material for the synthesis of pharmaceutical and agrochemical intermediates. fishersci.comchlorobenzene.ltd

Pharmaceutical Intermediates:

A significant application of this compound is in the synthesis of phenothiazine (B1677639) derivatives. Phenothiazines are a class of compounds known for their wide range of pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties. The synthesis of certain substituted phenothiazines, such as those bearing a trifluoromethyl group, can be achieved through a multi-step process that may involve intermediates derived from this compound. google.com For example, the reaction of a derivative of this compound with a substituted aminothiophenol can lead to the formation of a diphenyl sulfide, a key precursor that can then be cyclized to form the phenothiazine ring system.

Furthermore, the aniline (B41778) derivative obtained from the reduction of this compound, namely 2-fluoro-3-nitroaniline (B1329601), is a crucial building block. While direct examples are not extensively documented in publicly available literature, the analogous 4-fluoro-3-nitroaniline (B182485) is a known precursor in the synthesis of antibacterial agents. For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been studied for its antibacterial activity, highlighting the potential of such fluorinated nitroanilines in medicinal chemistry. scielo.brnih.govpsu.edunih.gov

Agrochemical Intermediates:

In the agrochemical sector, halogenated and nitrated aromatic compounds are fundamental for the development of herbicides and fungicides. While specific commercial agrochemicals directly synthesized from this compound are not prominently disclosed, the structural unit is highly relevant. The synthesis of various agricultural fungicides relies on precursors that can be prepared from such versatile building blocks. google.com

Applications in the Synthesis of Specialty Chemicals and Dyes

The reactivity of this compound also extends to the synthesis of specialty chemicals, particularly dyes. The key transformation in this application is the reduction of the nitro group to an amino group, yielding 2-fluoro-3-nitroaniline. This aniline derivative can then undergo diazotization followed by coupling with various aromatic compounds to produce a wide range of azo dyes. ontosight.aigoogle.comorientjchem.orgnih.govafirm-group.com

Azo dyes are the largest and most versatile class of synthetic dyes, known for their vibrant colors and good fastness properties. The presence of the fluorine atom in the diazonium salt derived from 2-fluoro-3-nitroaniline can influence the final properties of the dye, such as its color, lightfastness, and affinity for different fibers. Patents related to fluorinated azo dyes demonstrate the utility of such fluorinated anilines in producing dyes with specific desired characteristics. google.com

Functionalization Strategies for Diverse Chemical Scaffolds

The chemical utility of this compound is underpinned by a variety of functionalization strategies that allow for the creation of diverse chemical scaffolds. The primary reaction pathways include nucleophilic aromatic substitution and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr):

The electron-withdrawing nitro group strongly activates the benzene (B151609) ring towards nucleophilic attack, facilitating the displacement of the chloro and fluoro substituents. ontosight.ai The fluorine atom is generally more susceptible to nucleophilic substitution than the chlorine atom in such activated systems. This allows for selective reactions with a wide range of nucleophiles, including amines, alkoxides, and thiols, to introduce new functional groups onto the aromatic ring.

Reduction of the Nitro Group:

The nitro group can be selectively reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C) or metal-acid systems (e.g., Sn/HCl). This transformation is fundamental for subsequent reactions, most notably the formation of diazonium salts for azo dye synthesis or for introducing other functionalities via Sandmeyer-type reactions.

Cross-Coupling Reactions:

While less common for this specific molecule, the chloro and fluoro substituents can potentially participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form carbon-carbon or carbon-nitrogen bonds, further expanding the molecular diversity achievable from this starting material.

Ullmann Condensation:

The Ullmann condensation is a classic copper-catalyzed reaction used to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds with aryl halides. This reaction provides another avenue for the functionalization of this compound, particularly for the formation of diaryl ethers or amines.

These functionalization strategies, often used in a sequential manner, provide chemists with a powerful toolkit to construct a vast array of complex and valuable molecules starting from the readily available this compound.

Environmental Chemistry and Biodegradation Studies

Environmental Fate and Persistence Research

Biodegradation Pathways and Microbial Transformations

There are no specific studies detailing the biodegradation pathways or microbial transformation of 1-chloro-2-fluoro-3-nitrobenzene (B1584535). Research on other halogenated nitroaromatic compounds has revealed that the presence of nitro groups, which are strong electron-withdrawing groups, makes the aromatic ring less susceptible to oxidative attack by microbial dioxygenase enzymes. rsc.org The initial steps in the biodegradation of nitroaromatic compounds can proceed via either reduction of the nitro group or by an initial oxidative attack. nih.gov Bacteria have been shown to degrade various chloronitrobenzenes, often utilizing them as a sole source of carbon, nitrogen, and energy. nih.govcswab.org However, compounds with multiple halogen substitutions or specific substitution patterns can be highly recalcitrant. rsc.org

Photodegradation Mechanisms

Specific research on the photodegradation mechanisms of this compound has not been identified. In general, nitroaromatic compounds in the environment can undergo photolysis. cdc.gov For instance, the calculated atmospheric photodegradation half-life of the related compound 1-chloro-2-nitrobenzene (B146284) by hydroxyl radicals is 187.2 days. oecd.org The rate and products of photodegradation would depend on factors such as the absorption spectrum of the compound and the presence of photosensitizers in the environment.

Abiotic Transformation Processes

Information on the abiotic transformation processes specifically for this compound is not available. For many halogenated nitroaromatics, abiotic processes other than photodegradation, such as hydrolysis, are not always a significant environmental fate process. cdc.gov The stability of the carbon-halogen and carbon-nitro bonds on the aromatic ring suggests that abiotic degradation under typical environmental conditions may be slow.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-chloro-2-fluoro-3-nitrobenzene, and what reaction conditions are critical for optimizing yield?

  • Methodology : The compound is typically synthesized via sequential halogenation and nitration of benzene derivatives. For example, selective fluorination followed by nitration and chlorination steps is a standard approach . In a specific reaction, this compound was synthesized by reacting cyclohexylmethanol with the parent nitrobenzene derivative in DMF using Cs₂CO₃ as a base at 50°C for 12 hours, yielding a 97% pure product after purification via silica gel chromatography . Key factors include temperature control (<5°C during nitration to avoid side reactions) and the use of polar aprotic solvents (e.g., DMF) to stabilize intermediates.

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : The fluorine and chlorine substituents create distinct splitting patterns. For example, the fluorine atom induces deshielding in adjacent protons, while chlorine’s electronegativity alters chemical shifts. Aromatic protons typically appear in the δ 7.0–8.5 ppm range .
  • Mass Spectrometry (EI+) : The molecular ion peak [M+Na]⁺ at m/z 292.0 confirms the molecular weight (175.54 g/mol) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) can resolve crystal structures, particularly for validating substituent positions in solid-state studies .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodology :

  • PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Work in a fume hood due to respiratory irritation risks (H335) .
  • Storage : Store in airtight containers at ambient temperatures, away from strong oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl, F, NO₂) influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodology : The nitro group meta to chlorine and fluorine creates a strongly electron-deficient aromatic ring, directing nucleophilic attack to the para position relative to the nitro group. Computational modeling (DFT calculations) can predict regioselectivity, while experimental validation involves reacting the compound with amines or alkoxides under controlled conditions (e.g., LiHMDS at −78°C) . For example, methyl 3-amino-2-chlorobenzoate reacts with this compound via NAS to form intermediates for anticancer agents .

Q. What strategies can resolve contradictory data in crystallographic studies of this compound derivatives?

  • Methodology :

  • Data Validation : Use SHELXL’s refinement tools to check for overfitting or disorder in crystal structures. Compare multiple datasets to identify systematic errors .
  • Density Functional Theory (DFT) : Cross-validate experimental bond lengths/angles with computational models to detect anomalies .
  • Twinned Data : Apply SHELXPRO’s twin refinement protocols for crystals with pseudo-symmetry .

Q. How can the nitro group in this compound be selectively reduced to an amine without affecting the halogen substituents?

  • Methodology : Catalytic hydrogenation (H₂/Pd-C) in ethanol selectively reduces nitro to amine at 25°C under 1 atm pressure. Alternatively, Fe–NH₄Cl in refluxing ethanol achieves similar results with higher functional group tolerance . Monitor reaction progress via TLC (Rf shift from ~0.5 to ~0.2 in 5:1 hexane/EtOAc).

Key Applications in Research

  • Pharmaceutical Intermediates : Serves as a precursor in synthesizing tubulin polymerization inhibitors (e.g., dermacozine-1-carboxamides) .
  • Agrochemical Development : Functionalization via NAS reactions generates herbicides and fungicides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.